molecular formula C13H13F3O3 B13716155 4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid

4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid

Cat. No.: B13716155
M. Wt: 274.23 g/mol
InChI Key: QBGYARCSHIDDJL-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid is an organic compound that features a trifluoromethyl group and a cyclobutylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor using reagents such as Umemoto’s reagents . The cyclobutylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and cyclobutylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclobutylmethoxy group can influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the cyclobutylmethoxy group, making it less complex.

    4-(Cyclobutylmethoxy)benzoic acid: Does not contain the trifluoromethyl group, which may affect its reactivity and binding properties.

Uniqueness

4-(Cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and cyclobutylmethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)11-6-9(4-5-10(11)12(17)18)19-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18)

InChI Key

QBGYARCSHIDDJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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